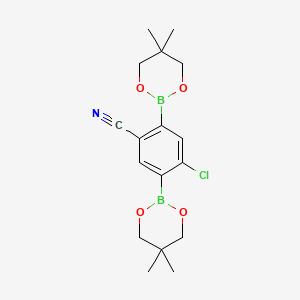
4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Übersicht
Beschreibung
4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C17H22B2ClNO4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS Number: 1072944-28-5) is a synthetic compound that has garnered interest in pharmaceutical research due to its unique structure and potential biological activities. This article delves into its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and safety profile.
The compound's molecular formula is , with a molecular weight of approximately 361.44 g/mol. Its structure includes a chloro-substituted benzene ring and two dioxaborinane moieties that may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1072944-28-5 |
| Molecular Formula | C17H22B2ClNO4 |
| Molecular Weight | 361.44 g/mol |
| LogP | 1.748 |
| PSA | 60.71 Ų |
Research indicates that compounds containing boron atoms, such as dioxaborinanes, can interact with biological systems in unique ways. The dioxaborinane moieties may facilitate interactions with enzymes or receptors due to their ability to form reversible covalent bonds with nucleophiles, which could influence various biochemical pathways.
Antitumor Activity
Preliminary studies have shown that this compound exhibits potential antitumor activity. For instance:
- In vitro studies demonstrated that the compound can inhibit cell proliferation in several cancer cell lines, suggesting a cytotoxic effect against malignant cells.
- Mechanistic studies revealed that the compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Properties
Additionally, the compound has been screened for antimicrobial activity against various bacterial strains:
- Results indicated moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
Case Studies
- Antitumor Efficacy : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was found to be approximately 15 µM after 48 hours of exposure.
- Antibacterial Activity : A screening against Escherichia coli and Pseudomonas aeruginosa showed that the compound had an MIC of 32 µg/mL for both strains, indicating potential as an antibacterial agent.
Safety Profile
The safety assessment of this compound is crucial for its development as a therapeutic agent:
- Toxicity Studies : Preliminary toxicity evaluations suggest that the compound is harmful by inhalation and may cause skin irritation upon contact. It is recommended to handle it with appropriate protective measures.
Eigenschaften
IUPAC Name |
4-chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22B2ClNO4/c1-16(2)8-22-18(23-9-16)13-6-15(20)14(5-12(13)7-21)19-24-10-17(3,4)11-25-19/h5-6H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVLPNSCIQJOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2Cl)B3OCC(CO3)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22B2ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674689 | |
| Record name | 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-28-5 | |
| Record name | 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















